tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
CAS No.: 2442597-57-9
Cat. No.: VC11662445
Molecular Formula: C12H14ClN3O3
Molecular Weight: 283.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2442597-57-9 |
|---|---|
| Molecular Formula | C12H14ClN3O3 |
| Molecular Weight | 283.71 g/mol |
| IUPAC Name | tert-butyl 5-chloro-6-methoxypyrazolo[4,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(17)16-8-5-9(18-4)10(13)15-7(8)6-14-16/h5-6H,1-4H3 |
| Standard InChI Key | PQNDIMUAHOCPSB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2=CC(=C(N=C2C=N1)Cl)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC(=C(N=C2C=N1)Cl)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[4,3-b]pyridine core, where the pyrazole ring is fused to the pyridine ring at the 4,3-b positions. Substituents include:
-
A chloro group at position 5, enhancing electrophilic reactivity.
-
A methoxy group at position 6, contributing to solubility and hydrogen-bonding potential.
-
A tert-butoxycarbonyl (Boc) protecting group at position 1, which stabilizes the molecule against nucleophilic attack .
The Boc group is pivotal in medicinal chemistry for temporarily masking reactive amine functionalities during multi-step syntheses.
Experimental and Predicted Properties
Key physicochemical parameters include:
The low pKa suggests deprotonation under physiological conditions, which may influence bioavailability in drug candidates.
Synthesis and Derivatives
Stability and Reactivity
Applications in Drug Discovery
Pyrazolo-pyridines are privileged scaffolds in medicinal chemistry due to their:
-
Bioisosteric Potential: Mimic purine bases, enabling kinase inhibition .
-
Tunable Pharmacokinetics: Methoxy groups improve metabolic stability, while chloro atoms enhance target binding .
Antiviral and Antibacterial Activity
Though direct evidence for this compound is limited, structurally similar derivatives exhibit:
-
RNA Virus Inhibition: Pyrazolo[3,4-b]pyridines disrupt viral replication machinery by binding to NS5B polymerase in hepatitis C .
-
Bacterial Topoisomerase IV Targeting: Chlorinated variants interfere with DNA gyrase in Gram-positive pathogens .
Kinase Inhibition
The planar pyrazolo-pyridine core facilitates ATP-competitive binding in kinases. For instance, ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate demonstrates IC₅₀ values <100 nM against CDK2/cyclin E . This suggests tert-butyl 5-chloro-6-methoxy derivatives could serve as kinase inhibitors with optimized selectivity.
Future Directions
Targeted Modifications
-
Boc Deprotection: Revealing the free amine could enable conjugation to biomolecules or polymers.
-
Methoxy-to-Hydroxy Conversion: Hydrolysis under acidic conditions may yield phenolic derivatives with enhanced solubility .
Computational Modeling
Molecular dynamics simulations could predict binding affinities for kinases or viral proteins, guiding rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume